BMY 14802 塩酸塩

概要

説明

BMY 14802 塩酸塩は、BMS-181100としても知られており、顕著な抗精神病効果を持つ化合物です。それはシグマ受容体アンタゴニストとセロトニン1A受容体アゴニストの両方として機能します。さらに、セロトニン2およびドーパミン4受容体に対する親和性があります 。 精神病の治療のために第III相臨床試験に達したものの、販売されることはありませんでした .

科学的研究の応用

BMY 14802 hydrochloride has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a reference compound in studies involving sigma receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways involving sigma and serotonin receptors.

Industry: Utilized in the development of new pharmacological agents targeting sigma and serotonin receptors.

作用機序

BMY 14802 塩酸塩は、主にシグマ受容体の拮抗作用とセロトニン1A受容体のアゴニスト作用によってその効果を発揮します 。 また、セロトニン2とドーパミン4受容体と相互作用し、その抗精神病作用に貢献しています 。 この化合物は、その治療効果に不可欠である、中心のドパミン作動系を間接的に調節します .

類似の化合物との比較

類似の化合物

- エンシプラジン

- エンサクリン

- マフォプラジン

- アザペロン

- フルアニゾン

ユニークさ

BMY 14802 塩酸塩は、シグマ受容体アンタゴニストとセロトニン1A受容体アゴニストの両方としての二重作用によりユニークです。 他のセロトニン1Aアゴニストとは異なり、ドーパミン1またはドーパミン2受容体には高い親和性で結合せず、ドーパミン拮抗作用に関連する有害な臨床効果のリスクを軽減します 。これは、さらなる研究と潜在的な治療用途のための有望な候補となっています。

生化学分析

Biochemical Properties

BMY 14802 hydrochloride is a selective and orally active sigma receptor antagonist with an IC50 of 112 nM . It is also a 5-HT1A and adrenergic α1 receptors agonist . It interacts with these receptors and influences their function. The nature of these interactions is primarily antagonistic for the sigma receptor and agonistic for the 5-HT1A and adrenergic α1 receptors .

Cellular Effects

BMY 14802 hydrochloride has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress abnormal involuntary movements (AIMs) in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson’s disease .

Molecular Mechanism

BMY 14802 hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as both a sigma receptor antagonist and a 5-HT 1A receptor agonist . It also has affinity for the 5-HT 2 and D 4 receptors .

Temporal Effects in Laboratory Settings

The effects of BMY 14802 hydrochloride have been observed over time in laboratory settings. It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .

Dosage Effects in Animal Models

In animal models, the effects of BMY 14802 hydrochloride vary with different dosages . It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .

Metabolic Pathways

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be involved in pathways related to these receptors .

Transport and Distribution

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to interact with transporters or binding proteins associated with these receptors .

Subcellular Localization

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be localized to compartments or organelles associated with these receptors .

準備方法

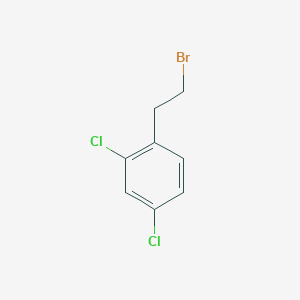

合成経路と反応条件

BMY 14802 塩酸塩の合成は、塩基の存在下で4-フルオロフェニルアセトニトリルを1-(2-クロロエチル)ピペラジンと反応させ、続いて還元し、さらに5-フルオロピリミジンと反応させることを含みます 。 反応条件には、一般的に、ジメチルスルホキシドなどの溶媒と、還元工程の触媒としての炭素上のパラジウムの使用が含まれます .

工業生産方法

BMY 14802 塩酸塩の工業生産方法は広く文書化されていません。 合成は、規模、収率、純度の最適化を施した上で、ラボでの合成と同様の経路に従う可能性があります .

化学反応の分析

反応の種類

BMY 14802 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。

還元: 還元反応は、水素化技術を使用して行うことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 炭素上のパラジウムの存在下で水素ガスが一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、BMY 14802 塩酸塩のさまざまな置換誘導体と還元形態が含まれます .

科学研究アプリケーション

BMY 14802 塩酸塩は、その潜在的な治療用途のために広く研究されてきました。

化学: シグマ受容体アンタゴニストを含む研究における参照化合物として使用されます。

生物学: シグマ受容体とセロトニン受容体を含む細胞シグナル伝達経路に対するその影響について調査されています。

類似化合物との比較

Similar Compounds

Uniqueness

BMY 14802 hydrochloride is unique due to its dual action as a sigma receptor antagonist and serotonin 1A receptor agonist. Unlike other serotonin 1A agonists, it does not bind with high affinity to dopamine 1 or dopamine 2 receptors, reducing the risk of adverse clinical effects associated with dopamine antagonism . This makes it a promising candidate for further research and potential therapeutic applications.

特性

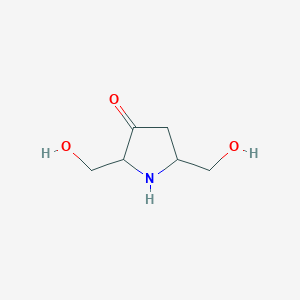

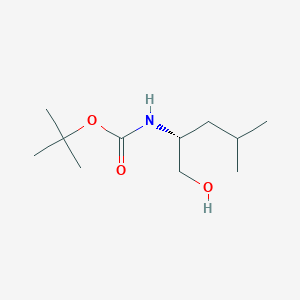

IUPAC Name |

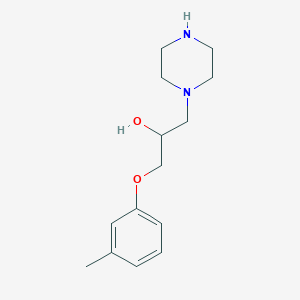

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVEFRJDFVQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909595 | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105565-55-7 | |

| Record name | BMY 14802 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-14802 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14F9C3J43Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)

![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)